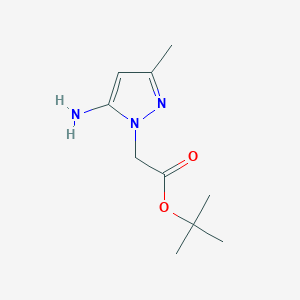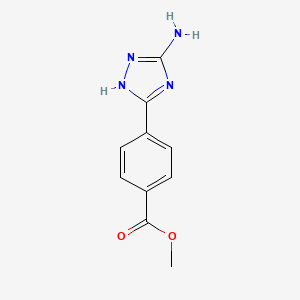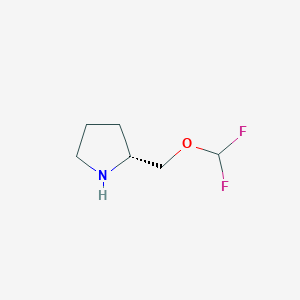
(R)-2-((Difluoromethoxy)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(difluoromethoxy)methyl]pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine typically involves the introduction of the difluoromethoxy group onto a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
科学的研究の応用
Chemistry: In chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify peptides and proteins, potentially altering their biological activity and stability .
Medicine: In medicinal chemistry, (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
作用機序
The mechanism of action of (2R)-2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
類似化合物との比較
- (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine
- (2R)-2-[(methoxy)methyl]pyrrolidine
- (2R)-2-[(fluoromethoxy)methyl]pyrrolidine
Uniqueness: (2R)-2-[(difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets .
特性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC名 |
(2R)-2-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m1/s1 |
InChIキー |
PBWSPIRCCNCEFJ-RXMQYKEDSA-N |
異性体SMILES |
C1C[C@@H](NC1)COC(F)F |
正規SMILES |
C1CC(NC1)COC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


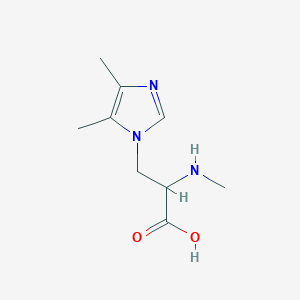
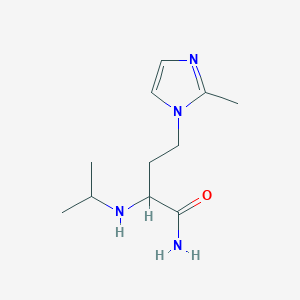

![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
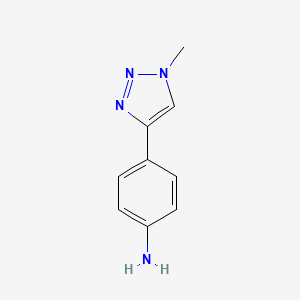
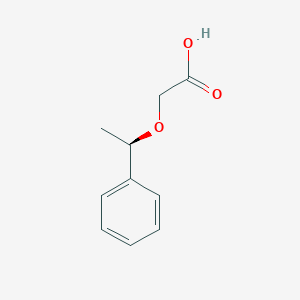
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)
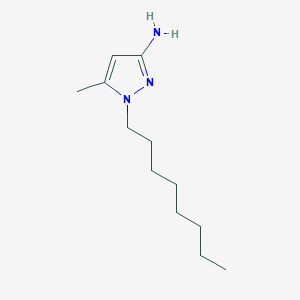
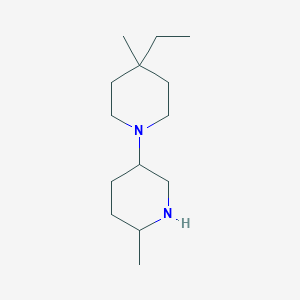
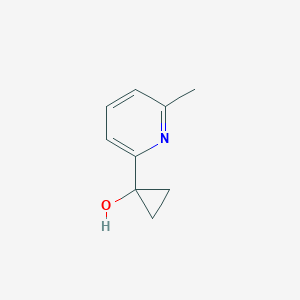
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
